molecular formula C22H12N4O2S B7728139 (E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile

Cat. No.: B7728139
M. Wt: 396.4 g/mol
InChI Key: WNXOQJMMZGSSBU-ACCUITESSA-N
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Description

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-(4-oxo-1H-quinazolin-2-yl)acetonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or quinazolinone moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of (E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its combination of benzothiazole, furan, and quinazolinone moieties

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4O2S/c23-12-13(20-24-16-6-2-1-5-15(16)21(27)26-20)11-14-9-10-18(28-14)22-25-17-7-3-4-8-19(17)29-22/h1-11H,(H,24,26,27)/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXOQJMMZGSSBU-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(O3)C4=NC5=CC=CC=C5S4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(O3)C4=NC5=CC=CC=C5S4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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